molecular formula C14H12INO2 B1358789 4-((4-Iodophenoxy)methyl)benzamide CAS No. 1011018-52-2

4-((4-Iodophenoxy)methyl)benzamide

Cat. No.: B1358789
CAS No.: 1011018-52-2
M. Wt: 353.15 g/mol
InChI Key: JXBDPGSFYYLEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Iodophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12INO2 It is characterized by the presence of an iodophenoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Iodophenoxy)methyl)benzamide typically involves the reaction of 4-iodophenol with benzyl chloride to form 4-((4-iodophenoxy)methyl)benzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Iodophenoxy)methyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted phenoxy compounds.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroquinones or reduced derivatives.

Scientific Research Applications

4-((4-Iodophenoxy)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-((4-Iodophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can form strong interactions with the active sites of enzymes, inhibiting their activity. The benzamide moiety can interact with protein binding sites, affecting their function. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • 4-((4-Bromophenoxy)methyl)benzamide
  • 4-((4-Chlorophenoxy)methyl)benzamide
  • 4-((4-Fluorophenoxy)methyl)benzamide

Comparison:

  • Uniqueness: The presence of the iodine atom in 4-((4-Iodophenoxy)methyl)benzamide imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity influence the compound’s chemical behavior, making it more suitable for specific applications in medicinal chemistry and materials science.
  • Reactivity: The iodine atom makes the compound more reactive in nucleophilic substitution reactions compared to its halogenated counterparts.
  • Applications: While all these compounds have applications in similar fields, the specific properties of this compound make it particularly valuable in certain research and industrial contexts.

Properties

IUPAC Name

4-[(4-iodophenoxy)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBDPGSFYYLEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.